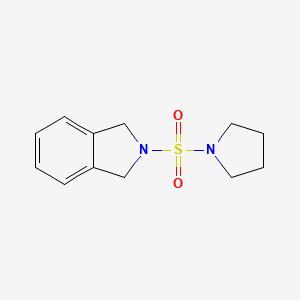

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c15-17(16,13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQMVDFIHULHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Aryl halides on the isoindole core can undergo substitution with sulfonamide nucleophiles. Kametani et al. achieved similar couplings using sodium hydride and copper(I) bromide in DMF, enabling the displacement of bromine atoms by pyrrolidine derivatives. Applying this to 2-bromo-isoindole intermediates would facilitate the introduction of the pyrrolidine-1-sulfonyl group.

Transition Metal-Catalyzed Cross-Coupling

Optimization and Challenges in Synthesis

Regioselectivity and Byproduct Mitigation

Cyclization reactions often compete with polymerization or side-product formation. Pal et al. observed that controlling reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF, DMSO) enhances regioselectivity for isoindole formation. Additionally, WO2004005249A1 highlights the importance of stoichiometric precision in sulfonylation to avoid di-sulfonylated byproducts.

Protecting Group Strategies

Temporary protection of reactive sites is critical. The Boc group is frequently employed for amine protection during sulfonylation, as noted in WO2004005249A1 , and is later removed via acidolysis (e.g., HCl in dioxane).

Analytical Characterization and Yield Data

Successful synthesis requires validation through spectroscopic methods:

-

¹H NMR : The isoindole’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the pyrrolidine sulfonamide’s CH₂ groups resonate as triplets near δ 3.1–3.4 ppm.

-

MS (ESI) : A molecular ion peak at m/z 279.1 [M+H]⁺ confirms the target compound’s molecular weight.

Reported yields for analogous compounds range from 65% to 85%, depending on the coupling method.

Large-scale production faces challenges in cost and waste management. WO2004005249A1 proposes solvent recycling and catalyst recovery (e.g., Pd from cross-coupling reactions) to improve sustainability . Microwave-assisted synthesis, though not directly cited, could reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a dihydroisoindole core substituted with a pyrrolidine-1-sulfonyl group. This specific combination enhances its chemical reactivity and potential biological activity, making it a subject of interest for various therapeutic applications. The sulfonyl group is known to improve solubility and bioavailability, which are critical factors in drug development.

Medicinal Chemistry

Research indicates that 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole exhibits significant biological activities. Its structural features allow for the exploration of derivatives with enhanced pharmacological profiles. Key areas of interest include:

- Anticancer Activity : Compounds related to this isoindole derivative have shown promise in inhibiting cancer cell proliferation.

- Anticonvulsant Properties : Similar structures have been linked to anticonvulsant effects, indicating potential use in epilepsy treatment.

- Anti-inflammatory Effects : The compound's reactivity may lead to the development of anti-inflammatory agents.

Interaction Studies

Investigation into the binding affinity of this compound with various biological targets is essential for advancing its clinical applications. These studies focus on:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Receptor Binding : Understanding how this compound interacts with receptors can provide insights into its therapeutic mechanisms.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods. These synthetic strategies allow for the exploration of various derivatives tailored for specific biological activities. Common methods include:

- Condensation Reactions : Utilizing pyrrolidine derivatives with sulfonyl chlorides.

- Cyclization Techniques : Forming the isoindole structure through cyclization reactions involving suitable precursors.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacology : Research indicated that certain derivatives could modulate neurotransmitter systems, providing insights into their anticonvulsant properties.

- Inflammation Models : In vivo studies showed that the compound could reduce markers of inflammation in animal models, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. For example, it can inhibit serine/threonine kinase 33 (STK33), leading to the induction of apoptosis and cell cycle arrest in cancer cells . The compound’s sulfonyl group is crucial for its binding to the active site of the enzyme, disrupting its function and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole and related compounds:

Structural and Functional Analysis

Core Structure Differences: The dihydroisoindole core in the target compound provides a rigid bicyclic framework, contrasting with the phenol core of SB-269970 and the quinazolinone core of the antimicrobial analog. Rigidity in the dihydroisoindole may enhance binding affinity to flat receptor pockets, whereas the quinazolinone’s planar structure facilitates intermolecular interactions critical for crystal packing . SB-269970’s phenol group enables hydrogen bonding with serotonin receptors, contributing to its high 5-HT7 affinity .

Substituent Effects: The pyrrolidine sulfonyl group is common to both the target compound and SB-269970. This group’s electron-withdrawing nature may reduce metabolic degradation, enhancing bioavailability. However, SB-269970’s additional 4-methylpiperidinyl ethyl chain introduces steric bulk, likely improving receptor selectivity . The sulfanyl ethyl linker in the quinazolinone derivative connects the antimicrobial pharmacophore (quinazolinone) to the dihydroisoindole, suggesting a dual mechanism of action involving membrane disruption and enzyme inhibition .

Biological Activity: SB-269970 exemplifies the role of sulfonyl-pyrrolidine derivatives in CNS drug design, with demonstrated nanomolar potency .

Physicochemical Properties: The dihydroisoindole core’s rigidity may reduce conformational flexibility compared to the more flexible phenethyl chain in the quinazolinone derivative. This could limit the target compound’s ability to adapt to diverse binding sites but improve specificity for structured receptors. Crystallographic data for the quinazolinone analog (e.g., intercentroid π–π distance = 3.53 Å) underscores the importance of aromatic stacking in stabilizing solid-state structures, a feature that may influence solubility and formulation .

Research Tools and Methodologies

The structural elucidation of such compounds often relies on X-ray crystallography using software like SHELX and ORTEP-3, which are industry standards for small-molecule refinement . For example, the planar geometry and intermolecular interactions of the quinazolinone derivative were confirmed via SHELXL refinement . Cytotoxicity screening, if applicable, could employ assays like the SRB method, which is cost-effective and scalable for high-throughput drug discovery .

Biological Activity

2-(Pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the isoindole class and is characterized by a dihydroisoindole core substituted with a pyrrolidine-1-sulfonyl group. The sulfonyl group enhances the compound's reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₆N₂O₂S, with a molecular weight of 252.34 g/mol. Its structure can be represented as follows:

| Component | Structure |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂S |

| Molecular Weight | 252.34 g/mol |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing pyrrolidine and sulfonyl chlorides in the presence of suitable catalysts.

- Cyclization Techniques : Involving the formation of the dihydroisoindole framework from precursor compounds.

These synthetic strategies allow for the exploration of various derivatives with tailored biological activities.

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities. Key findings include:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, isoindole derivatives have been shown to inhibit cell proliferation in human glioblastoma and melanoma cells.

- Anticonvulsant Properties : Structural analogs have been evaluated for their anticonvulsant activity, revealing promising results in animal models. The presence of the pyrrolidine ring may enhance this activity.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Anticancer Studies : A study evaluating isoindole derivatives found that certain compounds exhibited IC₅₀ values less than 10 µM against cancer cell lines, indicating potent anticancer properties.

- Anticonvulsant Activity : In a pharmacological evaluation, a related pyrrolidine compound displayed a median effective dose (ED₅₀) of 18.4 mg/kg in seizure models, showcasing its potential as an anticonvulsant agent.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for advancing the compound toward clinical applications.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methylisoindole | 5-Methylisoindole | Anticancer |

| Pyrrolo[1,2-a]indoles | Pyrrolo[1,2-a]indoles | Anticonvulsant |

| Isoquinoline Derivatives | Isoquinoline Derivatives | Anti-inflammatory |

Q & A

Q. What are the recommended synthetic pathways for 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole, and how can reaction efficiency be optimized?

The synthesis of structurally related isoindole derivatives often involves multi-step organic reactions, such as sulfonylation of pyrrolidine followed by coupling with dihydroisoindole precursors. To optimize efficiency, employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical variables (e.g., temperature, catalyst loading) and their interactions, reducing the number of required experiments while maximizing yield . Computational reaction path searches using quantum chemical calculations (e.g., DFT) may also predict favorable pathways and transition states, guiding experimental validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological characterization should combine:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and purity.

- Chromatography : HPLC or GC-MS for quantitative analysis of reaction intermediates.

- Computational modeling : Molecular dynamics simulations or electron density maps (e.g., ESP maps) to study electronic effects of the sulfonyl-pyrrolidine group on isoindole's aromaticity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reactivity data between computational predictions and experimental results?

Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). To address this:

- Multi-scale modeling : Combine quantum mechanics (QM) for reaction steps with molecular mechanics (MM) for solvent interactions .

- Experimental validation under controlled conditions : Use microreactors or flow chemistry to isolate variables (e.g., humidity, oxygen sensitivity) that computational models may overlook .

- Sensitivity analysis : Quantify how input parameter variations (e.g., bond dissociation energies) affect computational outputs to identify error margins .

Q. How can AI-driven tools enhance the design of catalysts for reactions involving this compound?

Integrate machine learning (ML) with cheminformatics to screen catalyst libraries. For example:

- Train ML models on existing datasets of sulfonylation reactions to predict catalytic activity.

- Use COMSOL Multiphysics or similar platforms to simulate reaction kinetics under AI-optimized conditions (e.g., pressure, residence time) .

- Implement feedback loops where experimental results refine computational models, improving predictive accuracy iteratively .

Q. What advanced methodologies are suitable for studying the compound's potential in non-traditional applications (e.g., photodynamics or supramolecular chemistry)?

- Time-resolved spectroscopy : Laser flash photolysis to probe excited-state behavior if the isoindole core exhibits photoactivity .

- Crystallography and Hirshfeld analysis : Map intermolecular interactions (e.g., hydrogen bonds from sulfonyl groups) to assess suitability for host-guest systems .

- High-throughput screening : Use automated platforms to test interactions with biomolecules or materials, guided by CRDC classification frameworks (e.g., RDF2050112 for reactor design) .

Methodological Considerations

Q. How should researchers design experiments to balance exploratory synthesis and hypothesis-driven goals?

Adopt a hybrid approach :

- Exploratory phase : Use DoE to map the reaction space and identify anomalous outcomes.

- Hypothesis testing : Apply mechanistic insights (e.g., kinetic isotope effects) to validate proposed reaction pathways.

- Cross-disciplinary collaboration : Leverage computational chemists and data scientists to interpret complex datasets .

Q. What frameworks ensure reproducibility in studies involving this compound?

- Standardized protocols : Document synthetic steps using CRDC-compliant templates (e.g., RDF2050103 for chemical engineering design) .

- Open-data practices : Share raw computational inputs (e.g., Gaussian log files) and experimental metadata (e.g., HPLC gradients) in repositories.

- Peer validation : Replicate key findings in independent labs using shared reagent batches .

Data Analysis and Interpretation

Q. How can researchers address variability in biological assay results involving this compound?

- Dose-response normalization : Use positive/negative controls to calibrate assay sensitivity.

- Multivariate analysis : Apply PCA or PLS regression to decouple compound-specific effects from assay noise.

- Meta-analysis : Compare results across CRDC subclasses (e.g., RDF2050199 for interdisciplinary studies) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.